3-Methylthiomorpholine 1,1-dioxide
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Overview
Description
Thiomorpholine, 3-methyl-, 1,1-dioxide, also known as 3-Methylthiomorpholine 1,1-dioxide, is a chemical compound with the molecular formula C5H12ClNO2S . It is a heterocyclic compound containing nitrogen and sulfur . It is used as a building block in the synthetic preparation of antibacterial biaryloxazolidinone analogues, and isothiazolo-pyridine derivatives for use as cyclin G-associated kinase inhibitors and antiviral agents .
Synthesis Analysis
The synthesis of Thiomorpholine, 3-methyl-, 1,1-dioxide and its analogues can be achieved through varied facile synthetic schemes resulting in substitution on multiple positions of the heterocycles . For instance, thiomorpholine can be prepared from cysteamine and vinyl chloride .Molecular Structure Analysis
The molecular structure of Thiomorpholine, 3-methyl-, 1,1-dioxide is represented by the InChI code1S/C5H11NO2S.ClH/c1-5-4-9(7,8)3-2-6-5;/h5-6H,2-4H2,1H3;1H
. This indicates that the molecule contains carbon, hydrogen, nitrogen, oxygen, sulfur, and chlorine atoms. Physical and Chemical Properties Analysis
Thiomorpholine, 3-methyl-, 1,1-dioxide is a solid at room temperature . It has a molecular weight of 135.19 . The compound has a melting point of 68.0 to 71.0 °C and a boiling point of 155 °C/1 mmHg .Scientific Research Applications
Synthesis of Novel Bicyclic Thiomorpholines for Medicinal Chemistry Thiomorpholine, including its 1,1-dioxide form, is recognized as a valuable building block in medicinal chemistry. Notably, novel bridged bicyclic thiomorpholines have been synthesized from cost-effective materials, illustrating their potential as versatile components in drug development (Walker & Rogier, 2013).
Advancements in Green Chemistry A study highlighted the use of boric acid/glycerol as a catalyst for synthesizing Thiomorpholine 1,1-dioxides, emphasizing a greener, simpler approach with good to excellent yields. This finding suggests Thiomorpholine's role in developing environmentally friendly chemical processes (Halimehjnai et al., 2013).
Antimicrobial and Antioxidant Applications Research into amides of Thiomorpholine carboxylate has revealed moderate to good antimicrobial activities. Additionally, N-azole substituted thiomorpholine derivatives show promising antioxidant and cytotoxic activities, indicating potential applications in pharmaceuticals (Nagavelli et al., 2014; Reddy et al., 2014).
Development of Bioactive Molecules The synthesis of thiomorpholine derivatives has been explored for creating potent bioactive molecules with reduced toxicity. These efforts highlight Thiomorpholine's role in developing new therapeutic agents (Kardile & Kalyane, 2010).
Efficient Continuous Manufacturing Approaches In the synthesis of HIV Maturation Inhibitor intermediates, continuous processing was used for Thiomorpholine 1,1-dioxide, demonstrating its utility in high-throughput, safe manufacturing processes (Strotman et al., 2018).
Corrosion Inhibition in Engineering Thiomorpholin-4-ylmethyl-phosphonic acid, a derivative of Thiomorpholine, has been studied for its corrosion inhibition properties, suggesting applications in materials science and engineering (Amar et al., 2006).
Safety and Hazards
Future Directions
Thiomorpholine, 3-methyl-, 1,1-dioxide and its analogues have demonstrated myriad physiological activity . This diversity has made researchers keen to explore these privileged scaffolds . Future research may focus on the development of new synthetic schemes and the discovery of novel applications in the field of medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 3-Methylthiomorpholine 1,1-dioxide, also known as Nifurtimox, is the parasite Trypanosoma cruzi , which is the causative agent of Chagas disease .
Mode of Action
Nifurtimox’s mode of action involves nitro reductase activity , which results in the formation of nitro anion radicals. These radicals then cause the formation of oxygen radicals that result in decreased protein and nucleic acid synthesis, breakage of DNA, and inhibition of parasite growth .
Biochemical Pathways
The biochemical pathways affected by Nifurtimox involve the synthesis of proteins and nucleic acids, as well as DNA integrity. The formation of oxygen radicals disrupts these pathways, leading to decreased synthesis and DNA breakage .
Result of Action
The result of Nifurtimox’s action is the inhibition of parasite growth. This is achieved through the disruption of protein and nucleic acid synthesis and the induction of DNA breakage .
Properties
IUPAC Name |
3-methyl-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-5-4-9(7,8)3-2-6-5/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCHHQQTWDDARM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)CCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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